ethyl 3-amino-1H-pyrazole-4-carboxylate

Descripción

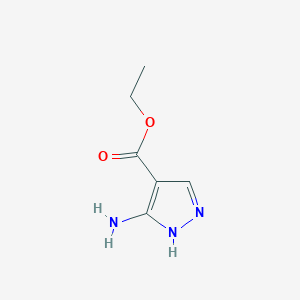

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a crucial heterocyclic building block in medicinal chemistry and drug development. This guide details the primary synthetic routes, provides structured quantitative data for comparison, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including allopurinol, an inhibitor of xanthine (B1682287) oxidase used in the treatment of gout.[1][2] Its versatile structure, featuring amino, ester, and pyrazole (B372694) functionalities, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This document outlines the most common and effective methods for its preparation.

Synthetic Pathways

The predominant method for synthesizing this compound involves the cyclocondensation reaction of a hydrazine (B178648) species with an appropriate three-carbon electrophilic synthon. The most widely employed starting material is ethyl (ethoxymethylene)cyanoacetate. An alternative approach utilizes ethyl 2-cyano-3-morpholinoacrylate.

Primary Synthesis Route: From Ethyl (ethoxymethylene)cyanoacetate

The reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303) is the most frequently reported method for the synthesis of this compound. This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic double bond of the cyanoacrylate, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.

Caption: General workflow for the synthesis of this compound.

Alternative Synthesis Route: From Ethyl 2-cyano-3-morpholinoacrylate

An alternative synthesis involves the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate in water.[1] This method offers an alternative starting material while following a similar reaction mechanism of nucleophilic substitution, cyclization, and elimination of morpholine (B109124) to form the pyrazole ring.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic procedures for this compound.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl (ethoxymethylene)cyanoacetate | Hydrazine hydrate | Anhydrous Ethanol (B145695) | Reflux for 4 hours | 66.78% | [2][3] |

| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Room temperature for 10 mins, then reflux overnight | 99% | [3] |

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate (80%) | Water | 15-20°C for 1 hr, 25-30°C for 3 hrs, 40-45°C for 2 hrs | Not explicitly stated for this step | [1] |

Experimental Protocols

Protocol 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate in Ethanol (Yield: 66.78%)[2][3]

-

Reaction Setup: To a reaction vessel, add 200 mL of anhydrous ethanol.

-

Addition of Reactant: Add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate to the ethanol.

-

Addition of Reagent: Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture.

-

Heating: Gradually heat the mixture to 80°C over 30 minutes and then maintain at reflux for 4 hours.

-

Solvent Removal: After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

Isolation: Cool the concentrated residue to room temperature to allow the product to precipitate as a light yellow solid.

-

Purification: Filter the solid, wash with cold anhydrous ethanol, and dry to obtain this compound.

Protocol 2: High-Yield Synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate (Yield: 99%)[3]

-

Reaction Setup: In a suitable flask, dissolve 5 g (29.5 mmol) of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol.

-

Addition of Reagent: Add 1.8 mL (29.5 mmol) of hydrazine dropwise to the stirred solution.

-

Initial Reaction: Stir the mixture at room temperature for 10 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain overnight.

-

Solvent Removal: Remove the solvent in vacuo.

-

Extraction: Extract the residue with ethyl acetate (B1210297) and wash with water and brine.

-

Further Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.

Protocol 3: Synthesis from Ethyl 2-cyano-3-morpholinoacrylate in Water[1]

-

Reaction Setup: Charge 250 g (1.19 moles) of ethyl 2-cyano-3-morpholinoacrylate to 600 mL of water, maintaining the temperature at 15-20°C.

-

Addition of Reagent: Add 74 g (1.18 moles) of 80% technical hydrazine hydrate to the reaction solution while stirring.

-

Staged Heating: Stir the mixture at 15-20°C for 1 hour, then at 25-30°C for 3 hours, and finally at 40-45°C for 2 hours.

-

Cooling and Precipitation: After the reaction is complete, cool the reaction mass to 25-30°C and then chill to 0-5°C.

-

Isolation and Purification: Filter the solid product, wash with chilled water, and dry at 50-55°C until a constant weight is achieved.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are depicted in the following diagram.

Caption: Key mechanistic steps in the synthesis of the pyrazole ring.

Conclusion

The synthesis of this compound is a well-established process with multiple high-yielding routes available. The choice of a specific protocol may depend on the availability of starting materials, desired scale, and required purity. The detailed methodologies and comparative data presented in this guide are intended to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

CAS Number: 6994-25-8[1][2][3][4]

This technical guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound in synthetic chemistry and drug discovery. It details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile precursor for more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C6H9N3O2[1][3][5] |

| Molecular Weight | 155.15 g/mol [1][5] |

| Appearance | White to cream or pale yellow crystalline powder[1][3] |

| Melting Point | 102-109 °C[3] |

| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate[3][5] |

| Synonyms | 3-Amino-4-ethoxycarbonylpyrazole, Ethyl 5-amino-1H-pyrazole-4-carboxylate[1][2][6] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the condensation of an ethoxymethylene compound with hydrazine (B178648). Two detailed protocols are provided below.

Protocol 1: From Ethyl (ethoxymethylene)cyanoacetate [1][7]

This method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303).

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Anhydrous ethanol (B145695)

Procedure:

-

To a reaction vessel containing 200 mL of anhydrous ethanol, add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate.

-

Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture.

-

Heat the mixture to 80°C over 30 minutes.

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

Concentrate the remaining solid by evaporation.

-

Cool the concentrate to room temperature to allow for the precipitation of a light yellow solid.

-

Filter the solid, wash with cold anhydrous ethanol, and dry to obtain this compound.

Protocol 2: From Ethyl (E)-2-cyano-3-ethoxyacrylate [7]

This alternative procedure utilizes ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine.

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate

-

Hydrazine

-

Ethanol

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable flask, dissolve 5 g (29.5 mmol) of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol.

-

Add 1.8 mL (29.5 mmol) of hydrazine dropwise to the stirred solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight).

-

Remove the solvent in vacuo.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Perform a secondary extraction of the aqueous layer with ethyl acetate three times.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product as a light-yellow solid.

Caption: Comparative workflow of two primary synthesis routes for this compound.

Applications in Synthetic Chemistry

This compound is a valuable building block for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. It serves as a precursor for pyrazolo[5,1-c][1][2][7]triazines and pyrazolo[1,5-a]pyrimidines.[8]

The general synthetic pathways are outlined below:

-

Pyrazolo[5,1-c][1][2][7]triazines: These are formed through diazotization of the amino group of this compound, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization.[8]

-

Pyrazolo[1,5-a]pyrimidines: These derivatives are synthesized by the reaction of this compound with α-substituted cinnamonitriles.[8]

Caption: Reaction pathways for the synthesis of fused heterocyclic systems from this compound.

Biological and Pharmaceutical Relevance

This compound and its derivatives have garnered attention in the field of drug discovery for their potential biological activities.

-

Allopurinol Impurity: It is recognized as an impurity of Allopurinol, a medication used to decrease high blood uric acid levels.[1]

-

Coordination Chemistry: The molecule can act as a ligand in the synthesis of metal coordination compounds.[6][9]

-

Pharmacological Activity of Derivatives: While the parent compound's activity is not extensively documented, derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylates have shown significant analgesic and anti-inflammatory activities in preclinical studies.[10][11] For instance, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have exhibited notable anti-inflammatory and analgesic effects with a reduced ulcerogenic index compared to standard drugs like diclofenac (B195802) sodium.[10]

The table below summarizes the reported biological activities of some of its derivatives.

| Derivative Class | Biological Activity | Model/Assay | Reference Compound |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic | Acetic acid writhing test (mice) | Diclofenac sodium |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Diclofenac sodium |

| 1H pyrazole-4-carboxylic acid ethyl esters | Chemotaxis Inhibition | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | Dexamethasone |

This guide highlights the significance of this compound as a fundamental chemical entity. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for compounds with potential therapeutic applications, warranting further exploration by researchers in medicinal chemistry and materials science.

References

- 1. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 2. 6994-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Ethyl-3-amino-1H-pyrazole- 4-carboxylate [jubilantingrevia.com]

- 5. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. This document details its chemical properties, synthesis protocols, and key reactions relevant to drug discovery and development.

Nomenclature and Chemical Properties

This compound is a pyrazole (B372694) derivative characterized by an amino group at the C3 position and an ethoxycarbonyl group at the C4 position. Due to tautomerism inherent to the pyrazole ring, it is also commonly referred to by its IUPAC name, ethyl 5-amino-1H-pyrazole-4-carboxylate[1][2]. It is a key intermediate in the synthesis of various pharmaceuticals, including Allopurinol, where it is considered a related compound[3][4].

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | [1][5][6] |

| Molecular Weight | 155.15 g/mol | [1][5][6] |

| CAS Number | 6994-25-8 | [2][5][6] |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 102-109 °C | [2][3][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=C(N)NN=C1 |[1][2] |

Table 2: Spectroscopic Data

| Technique | Description |

|---|---|

| ¹H NMR | Spectra available in public databases, confirming the proton environments of the ethyl and pyrazole groups.[1] |

| Mass Spectrometry | GC-MS data confirms the molecular weight of 155 g/mol .[1] |

| Infrared (IR) | FTIR spectra show characteristic peaks for N-H, C=O, and C-N bonds.[1][7] |

| UV-VIS | UV absorption data is available.[1] |

Synthesis Protocols

The synthesis of this compound is well-established. The most common laboratory and industrial-scale synthesis involves the reaction of an ethoxymethylene compound with hydrazine (B178648) hydrate (B1144303).

This protocol outlines the cyclization reaction to form the pyrazole ring.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Anhydrous ethanol (B145695)

Procedure:

-

Charge a reaction vessel with anhydrous ethanol.

-

Add ethyl (ethoxymethylene)cyanoacetate to the ethanol.

-

Slowly add hydrazine hydrate dropwise to the mixture. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

-

Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the ethanol by distillation under reduced pressure.

-

Cool the resulting concentrated solid to room temperature to allow for precipitation.

-

Filter the light yellow solid product, wash with cold anhydrous ethanol, and dry to yield this compound[3][5].

Applications in Drug Development & Medicinal Chemistry

This compound is a cornerstone intermediate for synthesizing more complex heterocyclic systems with significant biological activity. Its amino and ester functionalities provide reactive handles for diversification.

The compound serves as a precursor for pyrazoloazines, which have applications in medicine and agriculture[7]. The primary amino group can be readily diazotized and coupled with active methylene (B1212753) compounds to generate fused heterocyclic systems like pyrazolo[5,1-c][1][5][7]triazines and pyrazolo[1,5-a]pyrimidines[7]. These scaffolds are of high interest in drug discovery. For instance, pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities[8][9].

This protocol describes a general pathway for the derivatization of the title compound.

Materials:

-

This compound

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound in an acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate vessel, prepare a solution of the active methylene compound.

-

Slowly add the diazonium salt solution to the active methylene compound solution while maintaining the temperature and pH.

-

The resulting coupled product can then be isolated and often undergoes spontaneous or induced cyclization to form the fused heterocyclic system.

-

Purify the final product by recrystallization or chromatography[7].

The versatility of this compound also extends to its use as a ligand in the synthesis of metal coordination compounds and in the development of agrochemicals and materials[10][11][12]. Its derivatives are explored for a wide range of biological activities, including the inhibition of kinases like JAK and TLR, and their roles in pathways related to inflammation and cancer, such as COX and TNF-alpha[13].

References

- 1. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 4. Ethyl 3-amino-4-pyrazolecarboxylate [chembk.com]

- 5. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 3-aminopyrazole-4-carboxylate 98 6994-25-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 3-Amino-4-ethoxycarbonylpyrazole | Pyrazoles | Ambeed.com [ambeed.com]

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole (B372694) class of molecules. Its structural features, including an amino group and an ethoxycarbonyl group, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and known biological activities, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H9N3O2 | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Melting Point | 105-107 °C | [2] |

| Appearance | White to cream to pale yellow crystals or powder | [1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | |

| CAS Number | 6994-25-8 | [2] |

| SMILES | CCOC(=O)c1c[nH]nc1N | [2] |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is well-documented, with the most common method involving the cyclization of a cyanoacetate (B8463686) derivative with hydrazine (B178648).

Experimental Protocol: Synthesis from Ethyl (ethoxymethylene)cyanoacetate

A widely used method for the synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate (B1144303) in an alcoholic solvent.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Anhydrous ethanol (B145695)

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).

-

Remove the solvent under reduced pressure (in vacuo).

-

The resulting residue can be further purified by extraction with a suitable solvent like ethyl acetate, followed by washing with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product as a solid.

DOT Script for Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectral Data

The structure of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), the pyrazole ring proton (a singlet), and the amino group protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

DOT Script for a Potential Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action for pyrazole derivatives.

Neutrophil Chemotaxis Inhibition

Certain derivatives of this compound have shown potent inhibitory activity against neutrophil chemotaxis induced by chemoattractants like interleukin-8 (IL-8) and fMLP.[3] This suggests potential applications in treating inflammatory diseases characterized by excessive neutrophil infiltration.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol provides a general workflow for assessing the effect of a compound on neutrophil chemotaxis.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber or Transwell® inserts (5.0 µm pore size)

-

Chemoattractant (e.g., IL-8)

-

Test compound (e.g., a derivative of this compound)

-

Cell culture medium

-

ATP detection reagent (e.g., CellTiter-Glo®)

Procedure:

-

Isolate neutrophils from healthy donor blood.

-

Seed the isolated neutrophils in the upper chamber of the Boyden chamber in a serum-free medium.

-

Add the chemoattractant and the test compound at various concentrations to the lower chamber.

-

Incubate the chamber for approximately one hour to allow for cell migration.

-

Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent-based assay.

-

The luminescence signal is directly proportional to the number of migrated cells.

DOT Script for Neutrophil Chemotaxis Assay Workflow

Caption: Workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents, particularly in the areas of inflammation and pain management. Further research into the specific mechanisms of action of its derivatives will likely uncover new and valuable applications in drug discovery.

References

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its known applications.

Core Properties

This compound, also known as 3-Amino-4-ethoxycarbonylpyrazole, is a pyrazole (B372694) derivative featuring both an amino group and an ethoxycarbonyl group.[1] Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | [2] |

| Molecular Formula | C6H9N3O2 | [1][3] |

| Melting Point | 102.0-109.0 °C | [4] |

| CAS Number | 6994-25-8 | [3] |

| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate | [2][4] |

| Appearance | Off-white to pale yellow powder/crystals | [4][5] |

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303).

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Anhydrous ethanol (B145695)

Procedure:

-

To a reaction vessel containing 200 mL of anhydrous ethanol, add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate.[5]

-

Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.[5]

-

The reaction mixture is then gradually heated to 80 °C over a period of 30 minutes.[5]

-

The mixture is subsequently heated to reflux and maintained at this temperature for 4 hours.[5]

-

Upon completion of the reaction, the ethanol is removed by distillation under reduced pressure.[6]

-

The remaining solid is concentrated by evaporation and then cooled to room temperature, allowing for the precipitation of a light yellow solid.[5][6]

-

The precipitate is collected by filtration, washed with cold anhydrous ethanol, and dried to yield the final product.[5][6]

This procedure has been reported to yield approximately 41.68 g (66.78%) of ethyl 5-amino-1H-pyrazole-4-carboxylate.[5] An alternative procedure starting from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine in ethanol has been reported to achieve a 99% yield.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6994-25-8|this compound|BLD Pharm [bldpharm.com]

- 4. A10882.14 [thermofisher.com]

- 5. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive amino group and an ethoxycarbonyl moiety on a pyrazole (B372694) scaffold, make it a versatile precursor for the construction of fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines. These resulting compounds have shown significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synonyms, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and its derivatization into compounds of pharmaceutical interest are presented, alongside visual representations of key synthetic pathways to aid in research and development endeavors.

Chemical Identity and Properties

This compound is a stable, crystalline powder, typically white to pale yellow in appearance[1][2]. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Synonyms and Identifiers

The compound is frequently referred to by various names in literature and chemical catalogs. Key synonyms include:

A comprehensive list of identifiers is provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 6994-25-8[1][2][4] |

| Molecular Formula | C₆H₉N₃O₂[1][2][3][4] |

| Molecular Weight | 155.15 g/mol [1][3][4] |

| IUPAC Name | This compound |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N[1][3] |

| SMILES | CCOC(=O)c1c[nH]nc1N[4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Melting Point | 105-107 °C | [1][4] |

| Boiling Point | 278.95 °C (rough estimate) | [1] |

| Density | 1.3092 g/cm³ (rough estimate) | [1] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [1] |

| pKa | 12.98 ± 0.50 (Predicted) | [1] |

| Appearance | White to yellow crystalline powder | [1][2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303).

General Synthesis Protocol

Reaction: Ethyl (ethoxymethylene)cyanoacetate + Hydrazine hydrate → this compound

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (B145695) (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.

-

The mixture is stirred at room temperature for 10 minutes and then heated to reflux overnight.

-

The solvent is removed under reduced pressure.

-

The residue is extracted with ethyl acetate (B1210297), washed with water and brine.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product as a light-yellow solid (4.54 g, 99% yield)[1].

A slightly modified procedure with different reactant quantities has also been reported, yielding 66.78% of the final product[1][4].

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of various fused heterocyclic compounds with potential therapeutic applications.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their diverse biological activities, including kinase inhibition.

Experimental Protocol:

-

A mixture of this compound and a β-ketoester is refluxed in glacial acetic acid.

-

The reaction mixture is cooled and the precipitated solid is collected by filtration.

-

The solid is washed with ethanol and dried to yield the corresponding pyrazolo[1,5-a]pyrimidine derivative.

Synthesis of Pyrazolo[5,1-c][3][4][5]triazine Derivatives

These compounds are synthesized via diazotization of this compound followed by coupling with active methylene (B1212753) compounds.

Experimental Protocol:

-

Diazotization: this compound is dissolved in a mixture of concentrated hydrochloric acid and water, and cooled to 0 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5 °C.

-

Coupling: The diazotized solution is coupled with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in ethanol containing a catalytic amount of sodium acetate at 0 °C for one hour.

-

The reaction mixture is diluted with water, and the precipitated solid is filtered off, washed, and crystallized to yield the pyrazolo[5,1-c][3][4][5]triazine derivative[3].

Role in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The pyrazole ring system is a common feature in many approved drugs and clinical candidates. Its derivatives have been investigated for a range of therapeutic applications:

-

Kinase Inhibitors: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, derived from aminopyrazoles, is a privileged scaffold for the development of kinase inhibitors, including those targeting CDKs[6].

-

Anti-inflammatory and Analgesic Agents: Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, synthesized from related precursors, have shown significant analgesic and anti-inflammatory activities in preclinical studies[2].

-

Anti-proliferative Agents: Pyrazolo[3,4-d]pyrimidine derivatives, accessible from aminopyrazole precursors, have been designed as EGFR-TK inhibitors with potential anti-proliferative activity[7].

The versatility of this compound allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.

Conclusion

This compound is a fundamentally important building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in the pharmaceutical sciences. The detailed protocols and synthetic pathways provided in this guide are intended to facilitate its application in the development of novel therapeutic agents.

References

- 1. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of ethyl 3-amino-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a versatile pyrazole (B372694) core, make it an essential precursor for the synthesis of a wide array of fused heterocyclic systems and biologically active molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and key applications in drug discovery and coordination chemistry.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C4 position of the pyrazole ring. The presence of tautomeric protons and multiple functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6994-25-8[1] |

| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate[2] |

| Synonyms | 3-Amino-4-ethoxycarbonylpyrazole, Allopurinol Related Compound D[1][3] |

| Molecular Formula | C₆H₉N₃O₂[4] |

| SMILES | CCOC(=O)C1=C(NN=C1)N[2] |

| InChIKey | YPXGHKWOJXQLQU-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 155.15 g/mol [2][4] |

| Appearance | White to yellow crystalline powder[3] |

| Melting Point | 105-107 °C[3][5] |

| Boiling Point | 278.95 °C (estimate)[3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[3] |

| pKa | 12.98 ± 0.50 (Predicted)[3] |

Synthesis of this compound

The most common and efficient synthesis involves the condensation of an ethoxymethylene compound with hydrazine (B178648) hydrate (B1144303). This reaction provides a direct route to the pyrazole core.

General Synthesis Workflow

The synthesis typically proceeds by reacting an acrylic acid derivative with hydrazine, leading to cyclization to form the pyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis from ethyl (ethoxymethylene)cyanoacetate.[3][4]

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate (0.4 mol, 68 g)

-

Hydrazine hydrate (100 mL)

-

Anhydrous ethanol (200 mL)

-

Cold anhydrous ethanol (for washing)

Procedure:

-

Charge a reaction vessel with 200 mL of anhydrous ethanol and add ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol).

-

Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture with stirring.

-

Place the reaction vessel in an electric heating mantle and gradually heat the mixture to 80 °C over 30 minutes.

-

Maintain the reaction at reflux for 4 hours.

-

Upon completion, remove the ethanol by distillation under reduced pressure.

-

Concentrate the remaining solid by evaporation and then cool to room temperature to allow the product to precipitate.

-

Filter the resulting light-yellow solid, wash with cold anhydrous ethanol, and dry to yield the final product.

Yield: A typical yield for this procedure is approximately 67-70%.[3][4] An alternative synthesis starting from ethyl (E)-2-cyano-3-ethoxyacrylate has reported yields up to 99%.[4]

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), a singlet for the pyrazole C5-H, and broad signals for the amino (NH₂) and pyrazole (NH) protons, which are D₂O exchangeable.[6] |

| ¹³C NMR | Resonances for the ethyl ester carbons, and distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.[2] |

| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) at m/z = 155. The top peaks are observed at m/z = 109 and m/z = 110.[2] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and pyrazole NH), C=O stretching (ester), and C=C/C=N stretching of the pyrazole ring.[6] |

Reactivity and Applications

This compound serves as a versatile precursor for synthesizing fused heterocyclic compounds, which are of significant interest in drug development.

Key Chemical Transformations

The amino group is readily diazotized and can subsequently undergo coupling reactions with active methylene (B1212753) compounds. These intermediates can then be cyclized to form various fused pyrazolo-triazine and pyrazolo-pyrimidine systems.[6]

Applications in Drug Discovery and Materials Science

This compound is a cornerstone for the development of new therapeutic agents and functional materials.

-

Medicinal Chemistry : It is a key intermediate in the synthesis of Allopurinol, a drug used to treat gout and high uric acid levels.[3][7] Furthermore, its derivatives are widely explored for various pharmacological activities.

-

Coordination Chemistry : It acts as a ligand in the synthesis of metal coordination compounds, with potential applications in catalysis and materials science.[1][8]

-

Scaffold for Bioactive Molecules : The pyrazole core is a well-known pharmacophore. Derivatives synthesized from this starting material have demonstrated a range of biological effects.

Table 4: Reported Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Reference |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic and Anti-inflammatory | [9][10] |

| Pyrazolo[1,5-a]pyrimidines | Various, including kinase inhibition | [6] |

| Pyrazolo[5,1-c][4][6][9]triazines | Potential in agriculture and medicine | [6] |

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Codes : Xi, Xn, N (Irritant, Harmful, Dangerous for the environment).[3]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long-lasting effects).[2]

-

Precautionary Measures : Wear suitable protective clothing, gloves, and eye/face protection. Avoid release to the environment and handle in a well-ventilated area.[3]

Conclusion

This compound is a high-value chemical intermediate with a well-established role in the synthesis of complex heterocyclic structures. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, ensures its continued importance for researchers and scientists in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical information required for its effective use in a research and development context.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 3-氨基吡唑-4-甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of pyrazole (B372694) compounds, a class of heterocyclic organic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their contemporary applications in blockbuster pharmaceuticals, this document traces the pivotal moments, key scientific figures, and seminal experimental work that have shaped our understanding of pyrazole chemistry. This guide includes detailed experimental protocols from foundational publications, a comparative analysis of the physicochemical properties of early pyrazole derivatives, and visualizations of key synthetic pathways and historical milestones.

Introduction

Pyrazole is a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms. The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide delves into the historical origins of pyrazole chemistry, providing researchers and drug development professionals with a foundational understanding of this critical class of compounds.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The story of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine (B1679958) derivatives, Knorr serendipitously synthesized a novel compound with potent analgesic and antipyretic properties. He named this class of compounds "pyrazole" and the specific derivative, "antipyrine."[1] This discovery marked the birth of the first synthetic, commercially successful drug and laid the groundwork for the field of medicinal chemistry.[1]

A few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring.[2] His method involved the reaction of diazomethane (B1218177) with acetylene (B1199291). These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry and the synthesis of a vast number of derivatives.

Timeline of Key Discoveries

The following diagram illustrates the key milestones in the early history of pyrazole compounds.

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key early syntheses of pyrazole compounds, adapted from the original publications.

Knorr's Synthesis of Antipyrine (Phenyldimethylpyrazole) (1883)

Ludwig Knorr's synthesis of antipyrine involved a two-step process starting from phenylhydrazine (B124118) and ethyl acetoacetate (B1235776).

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Reactants: Phenylhydrazine and Ethyl acetoacetate.

-

Procedure: Equal weights of phenylhydrazine and ethyl acetoacetate are mixed. The mixture warms spontaneously and, after a short time, solidifies into a crystalline mass upon cooling. This solid is the intermediate product, 1-phenyl-3-methyl-5-pyrazolone. To purify, the product can be recrystallized from hot water.

Step 2: Methylation to form Antipyrine

-

Reactants: 1-phenyl-3-methyl-5-pyrazolone and Methyl iodide.

-

Procedure: The 1-phenyl-3-methyl-5-pyrazolone is heated with a considerable excess of methyl iodide in a sealed tube at 100°C. The resulting product is a hydriodide salt of the final product. To obtain the free base (antipyrine), the salt is treated with a concentrated solution of ammonia, causing the antipyrine to precipitate. The precipitate is then collected and can be further purified by recrystallization.

Pechmann's Synthesis of Pyrazole (1898)

Hans von Pechmann's synthesis provided the first route to the parent pyrazole ring.

-

Reactants: Diazomethane and Acetylene.

-

Procedure: An ethereal solution of diazomethane is allowed to stand for an extended period (over 100 hours) in contact with acetylene gas under diffuse daylight. During this time, the yellow color of the diazomethane fades, and a crystalline product separates from the solution. This crystalline solid is pyrazole. The reaction proceeds as a 1,3-dipolar cycloaddition.

Physicochemical Properties of Early Pyrazole Compounds

The following table summarizes the key physical properties of pyrazole and two of its earliest and most significant derivatives.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazole | C3H4N2 | 68.08 | 69-70 | 186-188 | |

| Antipyrine | C11H12N2O | 188.23 | 111-113 | 319 | |

| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | 106-108 | 218 |

The Knorr Pyrazole Synthesis: A Deeper Look

The Knorr pyrazole synthesis remains one of the most important methods for preparing pyrazole derivatives. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.

Elucidation of the Pyrazole Structure and Tautomerism

The determination of the precise structure of pyrazole was a significant undertaking in early organic chemistry. A key feature of the pyrazole ring is its aromaticity, which contributes to its stability. Furthermore, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms. This phenomenon of tautomerism was a subject of considerable study and debate in the late 19th and early 20th centuries, with Ludwig Knorr himself contributing to the understanding of this concept.[3] The exact structures and tautomeric equilibria were eventually confirmed through modern spectroscopic techniques, such as NMR spectroscopy.[3]

The Enduring Importance of Pyrazole in Drug Discovery

From its initial use as an analgesic, the applications of pyrazole derivatives have expanded dramatically. Today, the pyrazole scaffold is a key component in a multitude of drugs targeting a wide range of diseases. Notable examples include the anti-inflammatory drug celecoxib (B62257) (Celebrex®), the erectile dysfunction medication sildenafil (B151) (Viagra®), and numerous kinase inhibitors used in cancer therapy. The metabolic stability and versatile synthetic accessibility of the pyrazole ring ensure its continued prominence in modern drug discovery and development.

Conclusion

The discovery of pyrazole compounds by Ludwig Knorr over a century ago was a landmark event in the history of chemistry and medicine. The subsequent development of synthetic methodologies and the elucidation of the unique chemical properties of the pyrazole ring have established it as a vital tool for chemists and pharmacologists. A thorough understanding of the historical context and foundational principles of pyrazole chemistry, as outlined in this guide, is invaluable for researchers seeking to innovate and develop the next generation of pyrazole-based therapeutics.

References

fundamental reactions of aminopyrazoles

An In-depth Technical Guide on the Fundamental Reactions of Aminopyrazoles

Introduction

Aminopyrazoles represent a class of heterocyclic compounds that have garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Their scaffold is considered a "privileged structure," serving as a versatile building block for a vast array of bioactive molecules.[3] These compounds and their derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities, often by acting as potent enzyme inhibitors.[3][4]

This technical guide provides a comprehensive overview of the core reactions of aminopyrazoles, detailing their reactivity, key experimental protocols, and applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry of this important heterocyclic system.

Core Reactivity Principles

The reactivity of aminopyrazoles is governed by the electronic properties of the pyrazole (B372694) ring and the presence of the amino group. The pyrazole ring contains a "pyrrole-like" nitrogen atom (N1) and a "pyridine-like" nitrogen atom (N2).[1] The 5-aminopyrazole tautomer is particularly important and exhibits multiple nucleophilic centers, which dictate its reaction pathways. The key nucleophilic positions are the unsubstituted N-1 nitrogen, the exocyclic 5-amino group, and the C-4 carbon of the pyrazole ring, which is part of an enamine-like system.[5]

Caption: Nucleophilic centers in the 5-aminopyrazole scaffold.

Synthesis of Aminopyrazoles

The most prevalent methods for synthesizing the aminopyrazole core involve the condensation of a 1,3-dielectrophilic compound with hydrazine (B178648) or its derivatives.

From β-Ketonitriles

The condensation of β-ketonitriles with hydrazines is a versatile and widely used method for preparing 5-aminopyrazoles.[6] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.[6][7]

From α,β-Unsaturated Nitriles

Another major route involves the condensation of α,β-unsaturated nitriles (which possess a leaving group at the β-position) with hydrazines.[7] This method's regioselectivity can often be controlled by the reaction conditions. For example, microwave activation in the presence of acetic acid can favor the 5-aminopyrazole isomer, while basic conditions (sodium ethoxide) can lead to the 3-aminopyrazole (B16455) isomer.[7]

Caption: General workflow for the synthesis of aminopyrazoles.

Fundamental Reactions

Electrophilic Aromatic Substitution

The pyrazole ring is π-excessive, making it susceptible to electrophilic aromatic substitution (EAS), primarily at the C-4 position.[8][9] The high degree of aromaticity means the exocyclic amino group behaves similarly to an aromatic amine.[7]

-

Halogenation: Introduction of halogen atoms at the C-4 position.

-

Nitration: Using nitric acid and sulfuric acid introduces a nitro group at C-4.[10]

-

Sulfonation: Reaction with fuming sulfuric acid yields the 4-sulfonic acid derivative.[10]

-

Vilsmeier-Haack Formylation: Utilizes phosphorus oxychloride and dimethylformamide to introduce a formyl group at C-4.[10]

Caption: Logical flow of electrophilic substitution on the aminopyrazole ring.

N-Alkylation and N-Acylation

The nitrogen atoms of the pyrazole ring and the exocyclic amino group can be functionalized through alkylation and acylation. Regioselectivity is a key challenge, with reactions potentially occurring at N-1, N-2, or the exocyclic NH2. Palladium-catalyzed N-arylation has been effectively used to create libraries of compounds for medicinal chemistry.[7] Steric hindrance often dictates the site of substitution, with bulky groups favoring reaction at the less hindered nitrogen.[11]

Diazotization and Coupling Reactions

The primary amino group of aminopyrazoles can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and acid).[12][13] These versatile intermediates can undergo several transformations:

-

Azo Coupling: The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo dyes.[12][14] This is an electrophilic aromatic substitution reaction.[13]

-

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents (e.g., halogens, cyano group). For instance, treatment with tert-butyl nitrite (B80452) and iodine can introduce an iodine atom at the 5-position.[15]

-

Intramolecular Cyclization: In some cases, the generated diazonium salt can react intramolecularly with another part of the molecule to form fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines.[12]

Caption: Reaction pathways following the diazotization of 5-aminopyrazoles.

Cyclocondensation Reactions

Aminopyrazoles are invaluable precursors for the synthesis of fused pyrazole systems, which are prominent in many biologically active compounds.[16][17] The binucleophilic nature of aminopyrazoles allows them to react with 1,3-bielectrophilic reagents to form a new fused ring.

-

Pyrazolo[1,5-a]pyrimidines: Formed by the reaction of 5-aminopyrazoles with reagents like β-diketones or acetylacetone.[7][16]

-

Pyrazolo[3,4-b]pyridines: Synthesized via multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and a compound with an active methylene (B1212753) group (e.g., cyclic β-diketones).[16][18]

-

Imidazo[1,2-b]pyrazoles: Can be prepared through the cyclization of 5-aminopyrazoles with reagents like α-haloketones (e.g., 2-bromo acetophenone).[17]

Application in Drug Development: Kinase Inhibition

The aminopyrazole core is a key pharmacophore that interacts with the hinge region of protein kinases through a triad (B1167595) of hydrogen bonds.[19] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] Consequently, many aminopyrazole derivatives have been developed as potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and others.[19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. [PDF] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 17. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Versatile Precursor for the Synthesis of Fused Heterocyclic Systems in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-1H-pyrazole-4-carboxylate stands as a cornerstone in the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of an amino group, a pyrazole (B372694) nitrogen, and an ester functional group, makes it a highly versatile building block for constructing complex molecular architectures. These resulting fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including their roles as kinase inhibitors in cancer therapy. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and reaction pathways.

Synthesis of Fused Heterocycles

The strategic positioning of reactive sites in this compound allows for its participation in various cyclocondensation reactions to yield a range of fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established and efficient process, often involving the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents.[1] This reaction proceeds through a cyclocondensation mechanism.

A common synthetic approach involves the reaction of ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with various β-dicarbonyl compounds, such as pentane-2,4-dione, to produce the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields.[1] Another method involves a one-pot cyclization of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate.[1]

Diagram of Pyrazolo[1,5-a]pyrimidine Synthesis

Three-component reactions provide another efficient route to pyrazolo[1,5-a]pyrimidines. These one-pot syntheses typically involve the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound.[1]

A mixture of this compound (1.55 g, 10 mmol) and ethyl acetoacetate (B1235776) (1.30 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with ethanol (B145695), and dried to afford the title compound.

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| This compound | Ethyl acetoacetate | Glacial Acetic Acid | 4 h | 85 | 210-212 |

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles synthesized from this compound. These compounds are often prepared by reacting the aminopyrazole with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. For instance, reaction with formamide, urea (B33335), or thiourea (B124793) can lead to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ones, 4-imino, or 4-thioxo derivatives.[2]

Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis

A mixture of this compound (1.55 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated at 180-190 °C for 2 hours. The reaction mixture is then cooled, and the solid residue is triturated with hot water, filtered, and recrystallized from ethanol to give the desired product.

| Starting Material | Reagent | Reaction Temperature | Reaction Time | Yield (%) |

| This compound | Urea | 180-190 °C | 2 h | 78 |

Pyrazolo[5,1-c][1][3][4]triazines

The versatility of this compound extends to the synthesis of fused triazine systems. Diazotization of the amino group followed by coupling with active methylene compounds and subsequent cyclization leads to the formation of pyrazolo[5,1-c][1][3][4]triazine derivatives.[3][5]

Diagram of Pyrazolo[5,1-c][1][3][4]triazine Synthesis

To a cold solution of this compound (1.55 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL), a solution of sodium nitrite (B80452) (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a cold solution of the active methylene compound (10 mmol) and sodium acetate (B1210297) (2.5 g) in ethanol (30 mL). The mixture is stirred at 0-5 °C for 2 hours. The formed solid is collected by filtration, washed with water, and recrystallized from the appropriate solvent.[3]

| Active Methylene Compound | Product Yield (%) |

| Malononitrile | 82 |

| Ethyl cyanoacetate | 75 |

Significance in Drug Development

The fused heterocyclic systems derived from this compound are recognized as "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets with high affinity and selectivity.

-

Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1]

-

Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antimicrobial agents.[2]

-

Other Biological Activities: The broader class of pyrazole-fused heterocycles exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antiviral activities.[6][7]

The synthetic accessibility and the possibility of introducing diverse substituents on the fused ring systems make this compound an invaluable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its ability to readily undergo cyclocondensation reactions with a variety of reagents provides access to a rich diversity of fused heterocyclic compounds. The straightforward and often high-yielding nature of these transformations, coupled with the significant biological activities of the resulting products, ensures that this starting material will continue to be a focal point of research in the development of new therapeutic agents. The detailed protocols and synthetic pathways presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration of novel fused heterocyclic systems.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diazotization and Coupling Reactions of this compound;Synthesis of some Pyrazolozaines -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. journals.ekb.eg [journals.ekb.eg]

Methodological & Application

Application Notes and Protocols: Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent coupling reactions. The protocols outlined are essential for the synthesis of various heterocyclic compounds, notably pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile precursor in the synthesis of fused heterocyclic systems.[4][5] Its pyrazole (B372694) core, substituted with both an amino and an ethoxycarbonyl group, allows for a variety of chemical transformations.[5][6] The diazotization of the amino group yields a reactive diazonium salt, which can then undergo coupling reactions with various nucleophiles to generate a diverse range of molecular architectures. These resulting compounds, particularly pyrazoloazines, have demonstrated potential applications in both agriculture and medicine.[1]

Diazotization of this compound

The initial step involves the conversion of the 3-amino group of the pyrazole into a diazonium salt. This is a standard reaction for aromatic and heteroaromatic amines, typically carried out in the presence of a mineral acid and a source of nitrous acid, such as sodium nitrite (B80452).[1][7]

Experimental Protocol: General Diazotization Procedure

-

Dissolve this compound in a suitable mineral acid, such as hydrochloric acid.[1]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting solution at this temperature for a short period to ensure complete formation of the diazonium salt. The solution is then used immediately in subsequent coupling reactions.

Caption: Diazotization of this compound.

Coupling with Activated Methylene (B1212753) Compounds and Subsequent Cyclization

The pyrazole diazonium salt is a weak electrophile and readily couples with compounds containing active methylene groups, such as malononitrile, ethyl cyanoacetate, and benzoylacetonitrile.[1] The resulting azo compounds can then be cyclized to form pyrazolo[5,1-c][1][2][3]triazine derivatives.[1][2]

Experimental Protocol: Synthesis of Azo Derivatives

-

Prepare the diazonium salt solution as described in the previous section.

-

In a separate flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or benzoylacetonitrile) in ethanol (B145695) or a similar solvent, and add sodium acetate.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the active methylene compound solution with constant stirring.

-

Continue stirring the reaction mixture in the ice bath for approximately 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like dilute dimethylformamide (DMF).[1]

Experimental Protocol: Cyclization to Pyrazolo[5,1-c][1][2][3]triazines

-

Reflux the isolated azo derivative in an alcoholic potassium hydroxide (B78521) solution.[1]

-

The cyclization reaction is typically complete after a few hours.

-

After cooling, the reaction mixture can be acidified to precipitate the product.

-

The solid product is collected by filtration, washed, and recrystallized.

Caption: Synthesis of Pyrazolo[5,1-c][1][2][3]triazines.

Quantitative Data for Azo Derivatives and Pyrazolo[5,1-c][1][2][3]triazines

| Compound | Active Methylene Reagent | Yield (%) | Melting Point (°C) |

| Azo Derivative 3a | Malononitrile | - | >300 |

| Azo Derivative 3b | Ethyl cyanoacetate | - | 175 |

| Azo Derivative 3c | Benzoylacetonitrile | - | 210 |

| Pyrazolo[5,1-c][1][2][3]triazine 4a | - | - | >300 |

| Pyrazolo[5,1-c][1][2][3]triazine 4b | - | - | 218 |

| Pyrazolo[5,1-c][1][2][3]triazine 4c | - | - | 235 |